Einecs 279-506-0

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 279-506-0 is a regulatory identifier for a chemical compound listed in the European Union’s inventory of substances marketed between 1971 and 1981 . The compound’s classification under EINECS implies its historical commercial relevance and regulatory oversight under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Properties

CAS No. |

80584-92-5 |

|---|---|

Molecular Formula |

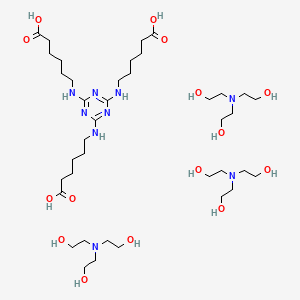

C21H36N6O6.3C6H15NO3 C39H81N9O15 |

Molecular Weight |

916.1 g/mol |

IUPAC Name |

6-[[4,6-bis(5-carboxypentylamino)-1,3,5-triazin-2-yl]amino]hexanoic acid;2-[bis(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C21H36N6O6.3C6H15NO3/c28-16(29)10-4-1-7-13-22-19-25-20(23-14-8-2-5-11-17(30)31)27-21(26-19)24-15-9-3-6-12-18(32)33;3*8-4-1-7(2-5-9)3-6-10/h1-15H2,(H,28,29)(H,30,31)(H,32,33)(H3,22,23,24,25,26,27);3*8-10H,1-6H2 |

InChI Key |

CAQVCPKFGUCELS-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CCNC1=NC(=NC(=N1)NCCCCCC(=O)O)NCCCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

physical_description |

Other Solid |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 279-506-0 typically involves synthetic polymerization. Specifically, it is synthesized by reacting triazine with vinyl triethanolamine under appropriate reaction conditions . This method ensures the formation of the desired compound with high purity and yield.

Chemical Reactions Analysis

Einecs 279-506-0 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

EINECS 279-506-0 has been utilized in several research domains, including:

- Biocides and Disinfectants : The compound is used in the formulation of biocides, which are essential for pest control and disinfection processes. Its efficacy against a range of microorganisms makes it valuable in both domestic and industrial settings .

- Laboratory Chemicals : It serves as a reagent in various chemical reactions, particularly in organic synthesis where it can act as an intermediate for the production of more complex molecules .

- Pharmaceutical Development : Research indicates potential therapeutic applications, including its role in drug design and development due to its biological activity .

Industrial Applications

This compound is also employed in industrial contexts:

- Chemical Manufacturing : It is used as an intermediate in the production of specialty chemicals, which are then utilized in various formulations across industries such as agriculture and pharmaceuticals .

- Material Science : The compound's properties allow it to be integrated into materials that require specific chemical characteristics, enhancing their performance .

Data Table: Summary of Applications

| Application Area | Description | Examples/Uses |

|---|---|---|

| Biocides | Used for disinfectants and pest control | Household cleaners, agricultural pesticides |

| Laboratory Chemicals | Acts as a reagent in organic synthesis | Synthesis of pharmaceuticals |

| Pharmaceutical Development | Investigated for therapeutic effects | Drug design |

| Chemical Manufacturing | Intermediate for specialty chemicals | Production of agrochemicals |

| Material Science | Enhances properties of materials | Coatings, polymers |

Case Studies

- Biocide Efficacy Study : A study evaluated the effectiveness of this compound as a biocide against various pathogens. Results indicated significant microbial reduction rates, supporting its use in commercial disinfectants .

- Pharmaceutical Research : In a recent investigation, this compound was explored for its potential anti-inflammatory properties. The findings suggested that it could inhibit specific enzymes involved in inflammatory pathways, indicating a possible therapeutic role .

- Synthesis Application : Researchers utilized this compound as an intermediate in synthesizing novel compounds with enhanced biological activity. This study demonstrated its versatility in organic chemistry applications .

Mechanism of Action

The mechanism of action of Einecs 279-506-0 involves its interaction with molecular targets and pathways within biological systems. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Criteria for Comparison

Similar compounds are identified through:

- Structural similarity : Shared functional groups, molecular backbones, or substituents.

- Functional similarity : Comparable applications (e.g., catalysts, pharmaceuticals) or reactivity profiles.

- Regulatory alignment : Substances governed under similar safety or usage guidelines .

Example Comparisons from EINECS Database

The following table synthesizes comparison strategies using analogous EINECS entries:

Key Observations :

- Reactivity : Nitro-aromatic compounds (e.g., EINECS 285-870-1) exhibit higher oxidative reactivity compared to halogenated alkanes (e.g., EINECS 262-942-0), which are more stable but environmentally persistent .

- Applications : Sulfonates (e.g., EINECS 278-853-5) dominate industrial applications, whereas complex heterocycles (e.g., EINECS 286-154-1) are reserved for specialized research .

- Regulatory Trends : Halogenated compounds face stricter regulations due to ozone depletion risks, while nitro-aromatics require hazard-specific handling protocols .

Methodological Guidance for Comparative Studies

Database Searches : Use SciFinder, PubChem, or ECHA to retrieve structural and regulatory data .

Property Mapping : Compare physicochemical properties (e.g., logP, melting point) and spectral data (NMR, IR) to identify functional group similarities .

Literature Review: Analyze peer-reviewed studies for applications and mechanistic insights.

Research Findings and Contradictions

- Structural vs. Functional Similarity : Some studies prioritize structural alignment (e.g., halogenated alkanes ), while others emphasize shared applications (e.g., surfactants ). This dichotomy complicates universal comparison frameworks.

- Data Gaps : Thermodynamic or kinetic data for older EINECS entries (e.g., enthalpy of formation) are often incomplete, requiring computational modeling or read-across methods .

Advanced Research Questions

How can RASAR models improve predictive accuracy for this compound in the absence of experimental data?

What structural modifications could enhance the compound’s stability while retaining its industrial utility?

Biological Activity

Einecs 279-506-0, also known as 1,2-Benzenedicarboxylic acid, diisononyl ester (DINP), is a phthalate compound commonly used as a plasticizer in various applications, including plastics and adhesives. Understanding its biological activity is crucial due to its widespread use and potential health implications.

- Chemical Name : Diisononyl phthalate (DINP)

- EC Number : 279-506-0

- CAS Number : 28553-12-0

- Molecular Formula : CHO

Biological Activity Overview

The biological activity of DINP has been a subject of extensive research, particularly concerning its endocrine-disrupting potential and toxicity. Key findings include:

- Endocrine Disruption : DINP has been shown to interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues. Studies indicate that exposure can alter testosterone levels and affect reproductive organ development in animal models .

- Toxicity Studies : Research indicates that DINP exhibits low acute toxicity but may have chronic effects with prolonged exposure. Animal studies have reported liver and kidney damage at high doses, alongside potential carcinogenic effects .

- Developmental Effects : In utero exposure to DINP has been linked to adverse developmental outcomes, including changes in fetal growth and increased risk of malformations .

Table 1: Summary of Toxicological Studies on DINP

Case Study 1: Endocrine Disruption in Rodents

A study conducted on male rats exposed to DINP revealed significant alterations in serum testosterone levels and changes in reproductive organ weights. The findings suggest a direct impact on the endocrine system, indicating the need for further investigation into long-term effects on fertility .

Case Study 2: Developmental Impact on Offspring

In a longitudinal study observing pregnant mice exposed to DINP, researchers noted a correlation between maternal exposure and increased rates of congenital malformations in offspring. This study highlights the potential risks associated with prenatal exposure to phthalates .

Regulatory Status

DINP is regulated under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) due to its potential health risks. The European Chemicals Agency (ECHA) has classified it as a substance of very high concern (SVHC), prompting restrictions on its use in consumer products .

Q & A

Basic Research Questions

Q. How is Einecs 279-506-0 structurally identified and validated in experimental settings?

- Methodology : Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, GC) to confirm molecular structure. Cross-validate results with computational modeling (e.g., DFT calculations) and compare against established databases like PubChem or ChemSpider. Ensure purity via elemental analysis and melting-point determination .

- Challenges : Ambiguities in spectral interpretation require iterative refinement. For novel derivatives, supplement with X-ray crystallography if feasible .

Q. What are the standard protocols for synthesizing this compound in a laboratory setting?

- Methodology : Follow peer-reviewed synthetic routes (e.g., condensation, catalytic hydrogenation) with precise stoichiometric ratios. Document reaction conditions (temperature, solvent, catalyst) and optimize via Design of Experiments (DoE) to minimize byproducts. Validate yields using gravimetric analysis and purity via TLC .

- Validation : Replicate procedures from literature with strict adherence to safety protocols (e.g., fume hoods, inert atmospheres). Include negative controls to isolate experimental artifacts .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology : Measure solubility (in polar/nonpolar solvents), stability (pH/thermal stress tests), and partition coefficients (logP). Use DSC/TGA for thermal behavior and dynamic light scattering for particle-size distribution .

- Data Interpretation : Compare results against predictive models (e.g., QSPR) to identify outliers. Discrepancies may indicate polymorphic forms or impurities .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity be resolved in interdisciplinary studies?

- Approach : Conduct systematic reviews to identify contextual variables (e.g., solvent polarity, catalyst loading). Use meta-analysis to quantify heterogeneity across studies. Replicate conflicting experiments under controlled conditions, employing blind or double-blind protocols to reduce bias .

- Case Study : If kinetic studies disagree, apply Arrhenius plots to isolate temperature-dependent effects or use isotopic labeling to trace reaction pathways .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships involving this compound?

- Methodology : Use nonlinear regression (e.g., Hill equation) for sigmoidal curves. For multivariate data, apply ANOVA with post-hoc Tukey tests or machine learning (e.g., random forests) to identify covariate interactions. Report confidence intervals and effect sizes to contextualize significance .

- Validation : Perform power analysis pre-study to ensure sample adequacy. Use bootstrap resampling to assess robustness of small datasets .

Q. How can researchers optimize the ecological impact assessment of this compound in environmental toxicology studies?

- Framework : Apply PECO (Population, Exposure, Comparator, Outcome) to design microcosm/mesocosm experiments. Measure bioaccumulation factors (BCF) and LC50 values in model organisms (e.g., Daphnia magna). Use LC-MS/MS for trace quantification in environmental matrices .

- Ethical Compliance : Adhere to OECD guidelines for chemical testing. Include positive/negative controls and validate assays via reference toxins (e.g., sodium dodecyl sulfate) .

Data Management and Reproducibility

Q. What strategies ensure reproducibility of this compound research across laboratories?

- Best Practices : Share raw data (e.g., spectral files, chromatograms) in open repositories like Zenodo. Document instrument calibration logs and batch-specific reagent details. Use electronic lab notebooks (ELNs) with version control .

- Collaborative Validation : Organize inter-laboratory round-robin trials to harmonize protocols. Publish detailed supplementary materials, including step-by-step videos for complex techniques .

Q. How should researchers address gaps in literature on this compound’s mechanism of action?

- Hypothesis Testing : Use CRISPR-based gene editing or siRNA knockdowns to identify molecular targets. Pair with omics approaches (proteomics, metabolomics) to map pathway interactions .

- Funding Considerations : Justify novelty via preliminary data and leverage frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to secure grants .

Tables for Methodological Reference

| Parameter | Analytical Technique | Validation Criteria |

|---|---|---|

| Purity | HPLC-UV/ELSD | ≥95% peak area, no co-eluting impurities |

| Thermal Stability | TGA/DSC | Degradation onset >150°C |

| Ecotoxicity | Daphnia immobilization assay | LC50 < 10 mg/L (OECD 202) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.